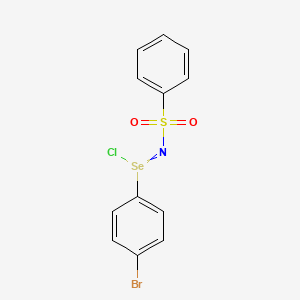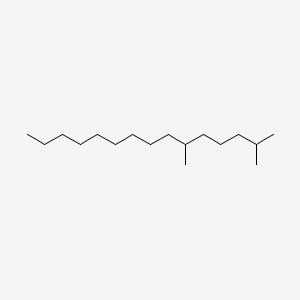
2,6-Dimethylpentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylpentadecane is a hydrocarbon with the molecular formula C17H36. It is a branched alkane, specifically a dimethyl-substituted pentadecane. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a 15-carbon chain with two methyl groups attached to the second and sixth carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.
Major Products
Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
Applications De Recherche Scientifique
2,6-Dimethylpentadecane has been studied for its role in various scientific fields:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Medicine: While direct medical applications are limited, its structural analogs are studied for potential therapeutic uses.
Industry: It can be used in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylpentadecane
- 3,7-Dimethylpentadecane
- 5,9-Dimethylpentadecane
Comparison
2,6-Dimethylpentadecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s boiling point, melting point, and reactivity compared to its isomers like 2,3-Dimethylpentadecane and 3,7-Dimethylpentadecane .
Propriétés
Numéro CAS |
54105-65-6 |
|---|---|
Formule moléculaire |
C17H36 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,6-dimethylpentadecane |
InChI |
InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3 |
Clé InChI |
JYTLGEFYGIHRQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



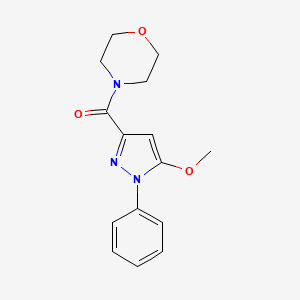
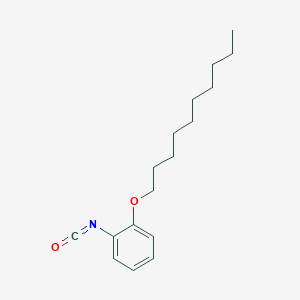
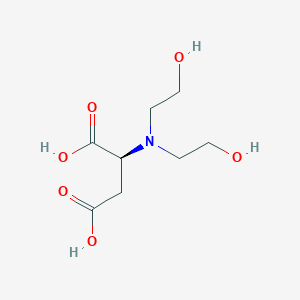
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
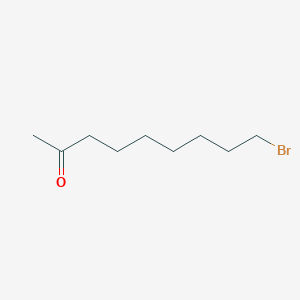
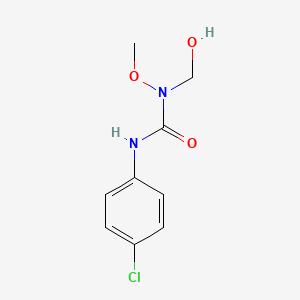
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
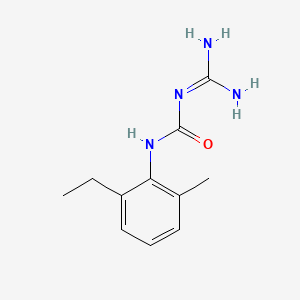
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)



